molecular formula C9H11NO B14064110 5-Cyclobutylpyridin-2-ol

5-Cyclobutylpyridin-2-ol

Cat. No.: B14064110
M. Wt: 149.19 g/mol
InChI Key: RPWFIXIHRGVKCM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5-cyclobutyl-1H-pyridin-2-one

InChI

InChI=1S/C9H11NO/c11-9-5-4-8(6-10-9)7-2-1-3-7/h4-7H,1-3H2,(H,10,11)

InChI Key

RPWFIXIHRGVKCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CNC(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutylpyridin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclobutylamine with 2-pyridone under acidic conditions can yield the desired compound. Another method involves the Suzuki–Miyaura coupling reaction, where a cyclobutylboronic acid is coupled with a 2-bromopyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5-cyclobutylpyridin-2-one.

    Reduction: Formation of 5-cyclobutylpiperidin-2-ol.

    Substitution: Formation of 5-cyclobutylpyridin-2-halide derivatives.

Scientific Research Applications

5-Cyclobutylpyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclobutylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
This compound -OH (C2), Cyclobutyl (C5) C₈H₉NO 135.16 High lipophilicity; steric hindrance
5-Chloro-3-iodopyridin-2-ol -OH (C2), Cl (C5), I (C3) C₅H₃ClINO 271.44 Electrophilic reactivity; halogen bonding
5-Iodopyridin-3-ol -OH (C3), I (C5) C₅H₄INO 220.99 Heavy atom effect; potential radioimaging
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol -OH (C3), Cl (C5), -OCH₂CH₂OH (C2) C₇H₇ClNO₃ 203.59 Enhanced solubility; hydrogen bonding capacity
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol -Br (C5), -OCH₃ (C3), propargyl alcohol (C2) C₉H₈BrNO₂ 256.07 Alkyne reactivity; methoxy stabilization

Key Comparative Insights

Electronic Effects
  • Halogenated Derivatives (e.g., 5-Chloro-3-iodopyridin-2-ol ): Electron-withdrawing halogens (Cl, I) increase electrophilicity, favoring nucleophilic substitution or cross-coupling reactions. The iodine atom’s polarizability also supports halogen bonding in crystal engineering.
  • Methoxy/Alkyne Derivatives (e.g., ): Methoxy (-OCH₃) groups donate electron density via resonance, stabilizing the pyridine ring. The propargyl alcohol side chain introduces alkyne reactivity for click chemistry applications.
Steric and Solubility Profiles
  • However, its non-polar nature enhances membrane permeability in drug design .
  • Hydroxyethoxy Group : In 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol , the ethylene glycol chain improves aqueous solubility, making it favorable for formulations requiring hydrophilic interactions.
Thermodynamic Stability
  • Cyclobutyl rings introduce strain due to their square geometry, which may reduce thermodynamic stability compared to unstrained analogs like methoxy-substituted derivatives .

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